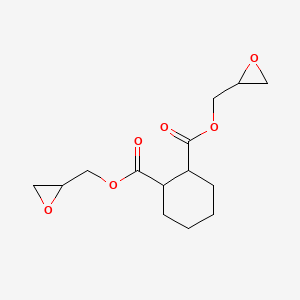
Diglycidyl 1,2-cyclohexanedicarboxylate
Cat. No. B1198411
Key on ui cas rn:
5493-45-8
M. Wt: 284.3 g/mol
InChI Key: XFUOBHWPTSIEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03987070
Procedure details


4163 g of epichlorhydrin, 693 g of hexahydrophthalic acid anhydride and 105 g of distilled water were weighed into a 6-liter four-necked flask, equipped with a reflux condenser, gas inlet pipe and dropping funnel, and heated with stirring to 90°C. A gentle stream of nitrogen was passed over the reaction mixture. After 2.5 hours, 15 g of K2HPO4 (secondary o-potassium phosphate) were added and the mixture was kept for about another 4 hours at 90°C. Thereafter, the product had an acid number of 0. It was cooled to approximately 20°C, followed by the dropwise addition over a period of 1 to 2 hours of 882 g of 45% by weight of NaOH. The sump temperature should not exceed 30°C during the addition. A water jet vacuum was then applied, and water together with excess epichlorhydrin (substantially quantitative) was distilled off. After the sump temperature had reached 90°C and the vacuum settled at approximately 20 mm, the product was taken up with 1000 g of toluene and washed with water until salt-free.



Name
K2HPO4
Quantity
15 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[C:6]1(=[O:16])[O:11][C:9](=[O:10])[CH:8]2[CH2:12][CH2:13][CH2:14][CH2:15][CH:7]12.OP([O-])([O-])=O.[K+].[K+].[OH-:24].[Na+]>O>[CH2:1]([O:24][C:9](=[O:10])[CH:8]1[CH2:12][CH2:13][CH2:14][CH2:15][CH:7]1[C:6]([O:11][CH2:1][CH:3]1[O:5][CH2:4]1)=[O:16])[CH:3]1[O:5][CH2:4]1 |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4163 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
|
Name
|
|
|
Quantity
|
693 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C2C(C(=O)O1)CCCC2)=O
|
|
Name
|
|
|
Quantity
|
105 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
K2HPO4
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
OP(=O)([O-])[O-].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to 90°C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser, gas inlet pipe
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept for about another 4 hours at 90°C
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was cooled to approximately 20°C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The sump temperature should not exceed 30°C during the addition
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
water together with excess epichlorhydrin (substantially quantitative) was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had reached 90°C
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water until salt-free
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1CO1)OC(C1C(C(=O)OCC2CO2)CCCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
